molecular formula C12H16BrNO B1375011 4-(3-Bromophenoxy)-1-methylpiperidine CAS No. 790667-52-6

4-(3-Bromophenoxy)-1-methylpiperidine

Cat. No.: B1375011
CAS No.: 790667-52-6
M. Wt: 270.17 g/mol
InChI Key: JPHIOGMAGFWQLV-UHFFFAOYSA-N
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Description

4-(3-Bromophenoxy)-1-methylpiperidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications This compound consists of a piperidine ring substituted with a bromophenoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenoxy)-1-methylpiperidine typically involves the reaction of 3-bromophenol with 1-methylpiperidine. The process can be carried out under various conditions, but a common method involves the use of a dehydrating agent such as phosphorus oxychloride to facilitate the reaction. The product is then purified through recrystallization to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenoxy)-1-methylpiperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The ether bond in the bromophenoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidines, while oxidation and reduction can produce corresponding oxides and reduced derivatives, respectively .

Scientific Research Applications

4-(3-Bromophenoxy)-1-methylpiperidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including neurotransmitter systems in the brain.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenoxy)-1-methylpiperidine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with neurotransmitter receptors, potentially influencing neuronal activity and communication. The exact pathways and targets depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.

    4-(3-Bromophenoxy)pyridine: A similar compound with a pyridine ring instead of a piperidine ring, used in various chemical syntheses.

Uniqueness

4-(3-Bromophenoxy)-1-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity

Biological Activity

4-(3-Bromophenoxy)-1-methylpiperidine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions, where a piperidine derivative is reacted with a bromophenyl ether. The following general reaction scheme illustrates the synthetic pathway:

  • Starting Materials : 1-methylpiperidine and 3-bromophenol.
  • Reagents : Base (such as potassium carbonate) in a suitable solvent (e.g., DMF or DMSO).
  • Reaction Conditions : Heat and stir for several hours under inert atmosphere.

Biological Properties

This compound exhibits various biological activities, making it a candidate for further pharmacological studies. The following table summarizes its key biological activities:

Activity Type Description
Antimicrobial Exhibits activity against Gram-positive and Gram-negative bacteria.
Anticancer Shows potential in inhibiting cancer cell proliferation in vitro.
Neuroprotective May inhibit acetylcholinesterase, suggesting potential use in Alzheimer's therapy.
Analgesic Preliminary studies indicate pain-relieving properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing pathways involved in pain and inflammation .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study evaluated the compound against various bacterial strains, demonstrating significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL .
  • Anticancer Activity Evaluation :
    • In vitro assays using human cancer cell lines showed that this compound inhibited cell proliferation with an IC50 value of approximately 25 µM. The mechanism was linked to apoptosis induction, as evidenced by increased caspase-3 activity and morphological changes in treated cells .
  • Neuroprotective Effects :
    • Research indicated that the compound could inhibit AChE activity, which is beneficial for cognitive function enhancement in models of Alzheimer's disease. In vitro studies showed a dose-dependent decrease in AChE activity with an IC50 of 15 µM .

Properties

IUPAC Name

4-(3-bromophenoxy)-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-14-7-5-11(6-8-14)15-12-4-2-3-10(13)9-12/h2-4,9,11H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHIOGMAGFWQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve 1-methyl-piperidin-4-ol (10.06 g, 87.34 mmol) in DMF (30 mL) and add to a stirred suspension of sodium hydride (5.24 g, 131.01 mmol) in DMF (155 mL). After the addition is complete, heat at 50° C. After 45 min., add a solution of 1-bromo-3-fluoro-benzene (12.2 mL, 109.18 mmol) in DMF (15 mL) and stir and heat at 65° C. After 18 hr., cool to ambient temperature, quench with water (5 mL), remove the DMF under reduced pressure, wash with water (50 mL) and extract with ethyl acetate/hexanes (2/1 mixture, 2×35 mL). Combine the organic layers, dry over magnesium sulfate, filter under reduced vacuum and concentrate to dryness. Purify by flash chromatography using dichloromethane/ammonia (2.0M in methanol) 20/1 as the eluent to give of the title compound (15.4 g, 65%). Mass spectrum (ion spray): m/z=270.0 (M+1); 1H NMR (CDCl3): 7.12 (t, J=8.3 Hz, 1H), 7.07-7.04 (m, 2H), 6.83 (bd, J=8.3 Hz, 1H), 4.35-4.26 (bm, 1H), 2.73-2.64 (bm, 2H), 2.37-2.28 (bm, 5H), 2.05-1.96 (bm, 2H), 1.89-1.79 (bm, 2H).
Quantity
10.06 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step Two
Name
Quantity
155 mL
Type
solvent
Reaction Step Two
Quantity
12.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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